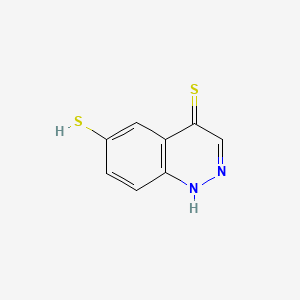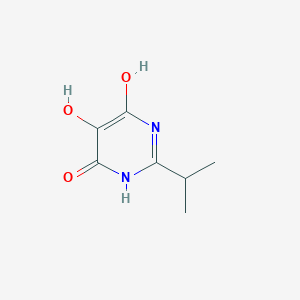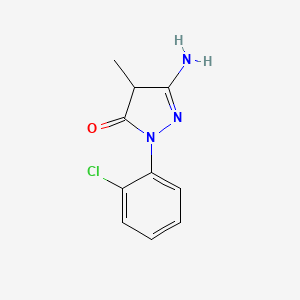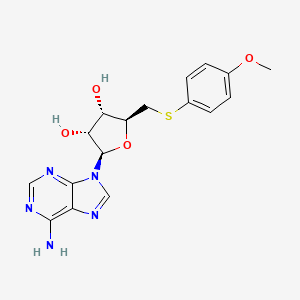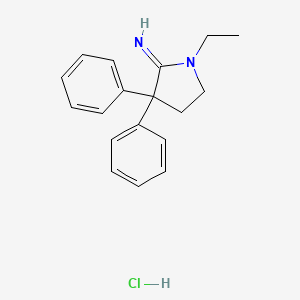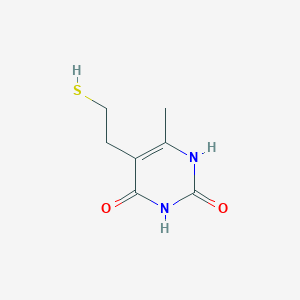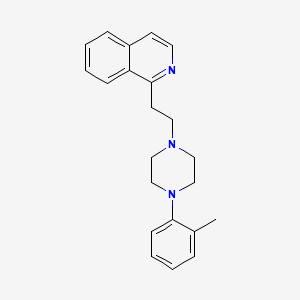
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structural isomers of quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several established methods:
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamines with acid chlorides to form dihydroisoquinolines, which are then dehydrogenated to yield isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation steps. Additionally, environmentally friendly methods using water as a solvent and catalyst-free processes are being explored to reduce the environmental impact of these syntheses .
化学反应分析
Types of Reactions
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
Oxidation: Isoquinoline N-oxides
Reduction: Tetrahydroisoquinolines
Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives
科学研究应用
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring allows for binding to specific sites, modulating the activity of these targets. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Quinoline: A structural isomer with similar aromatic properties but different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Uniqueness
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring and the 2-methylphenyl group enhances its potential for pharmaceutical applications, making it a valuable compound for further research and development .
属性
CAS 编号 |
126921-49-1 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]isoquinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-21-20-8-4-3-7-19(20)10-12-23-21/h2-10,12H,11,13-17H2,1H3 |
InChI 键 |
JTQXKNXBXKRQFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=NC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
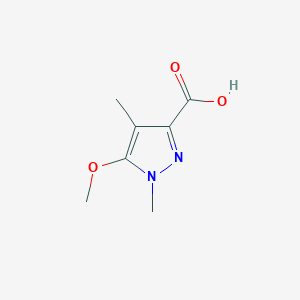
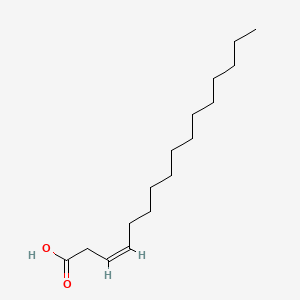
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
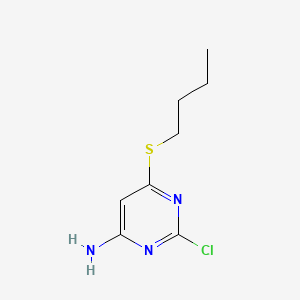
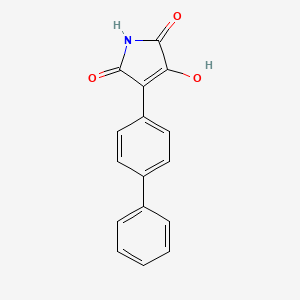
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)
